molecular formula C19H16N6O2 B11458061 N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11458061
M. Wt: 360.4 g/mol
InChI Key: WAEMRBFTRRFMLO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a carboxamide group at position 6, a 4-methoxyphenyl substituent on the amide nitrogen, a pyridin-3-yl moiety at position 2, and a methyl group at position 5.

The 4-methoxyphenyl group enhances lipophilicity and may influence metabolic stability, while the pyridin-3-yl substituent introduces hydrogen-bonding capabilities critical for target binding.

Properties

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H16N6O2/c1-12-16(18(26)22-14-5-7-15(27-2)8-6-14)11-21-19-23-17(24-25(12)19)13-4-3-9-20-10-13/h3-11H,1-2H3,(H,22,26)

InChI Key

WAEMRBFTRRFMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a catalyst-free, additive-free method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and eco-friendly approach that could be adapted for larger-scale production. The use of microwave irradiation significantly reduces reaction times and enhances yields, making it a viable option for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of CDK2/cyclin A2, a key enzyme involved in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment . The molecular targets and pathways involved include the alteration of cell cycle progression and induction of apoptosis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 5j ) correlate with lower yields (43%) compared to electron-donating substituents (e.g., bromo in 5k , 54%), likely due to steric hindrance or reduced intermediate stability .

Melting Points: Polar substituents (e.g., hydroxy in 5l) lower melting points (249–250°C) versus non-polar analogs (5j: 320°C), suggesting reduced crystallinity .

Synthetic Methods : The target compound may be synthesized via a multi-component Biginelli-like reaction, as seen for analogs in and , using aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid catalysis .

Functional Group Comparisons

  • Pyridinyl vs.

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